
2-Dodecylnaphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecylnaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. It is characterized by the presence of a sulfonic acid group attached to the naphthalene ring, along with a dodecyl chain. This compound is known for its surfactant properties and is widely used in various industrial applications, including detergents, emulsifiers, and dispersants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylnaphthalene-1-sulfonic acid typically involves the sulfonation of dodecylnaphthalene. The process begins with the alkylation of naphthalene using dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting dodecylnaphthalene is then subjected to sulfonation using sulfur trioxide or oleum under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the continuous addition of sulfur trioxide to a solution of dodecylnaphthalene in a suitable solvent, followed by neutralization with a base such as sodium hydroxide to obtain the sodium salt of the sulfonic acid.
Chemical Reactions Analysis
Types of Reactions
2-Dodecylnaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfonamides
Substitution: Various substituted naphthalenesulfonic acid derivatives
Scientific Research Applications
2-Dodecylnaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Dodecylnaphthalene-1-sulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The sulfonic acid group interacts with water molecules, while the dodecyl chain interacts with hydrophobic substances, facilitating their dispersion.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: Lacks the dodecyl chain, making it less effective as a surfactant.
Naphthalene-2-sulfonic acid: Similar structure but with the sulfonic acid group at a different position, affecting its reactivity and properties.
Dodecylbenzenesulfonic acid: Similar surfactant properties but with a benzene ring instead of a naphthalene ring.
Uniqueness
2-Dodecylnaphthalene-1-sulfonic acid is unique due to the presence of both the naphthalene ring and the dodecyl chain, which confer enhanced surfactant properties. This combination allows it to effectively reduce surface tension and form stable micelles, making it highly valuable in various industrial and research applications.
Properties
CAS No. |
30898-83-0 |
|---|---|
Molecular Formula |
C22H32O3S |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-dodecylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H32O3S/c1-2-3-4-5-6-7-8-9-10-11-15-20-18-17-19-14-12-13-16-21(19)22(20)26(23,24)25/h12-14,16-18H,2-11,15H2,1H3,(H,23,24,25) |
InChI Key |
WHKKNVAGWPTSRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


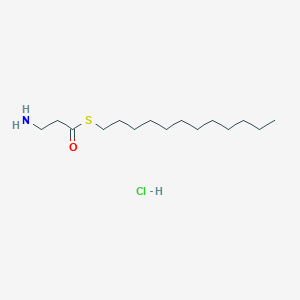
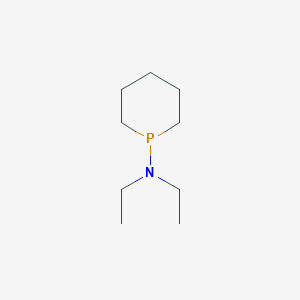
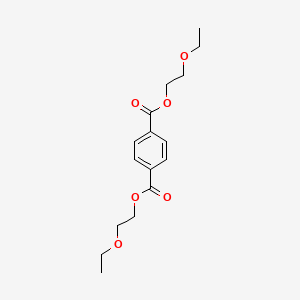
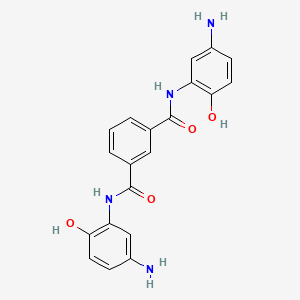

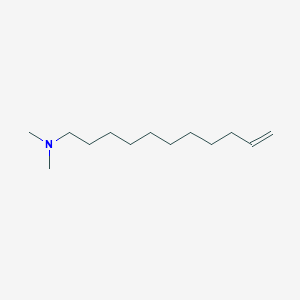

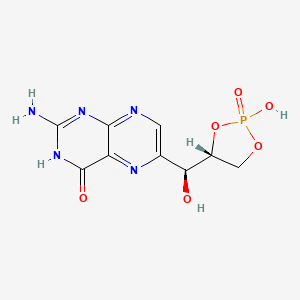
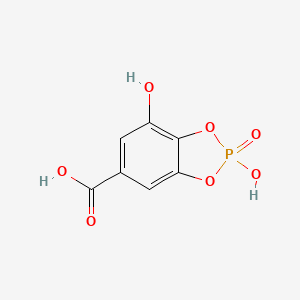
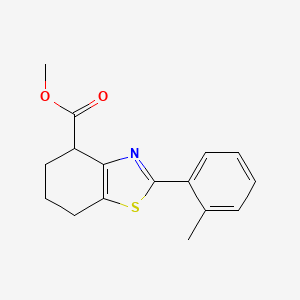

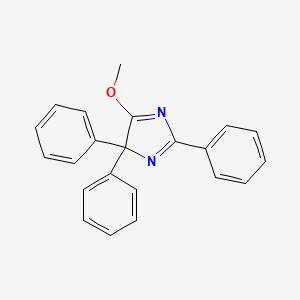
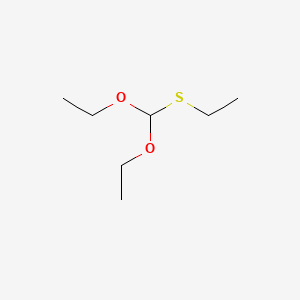
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
